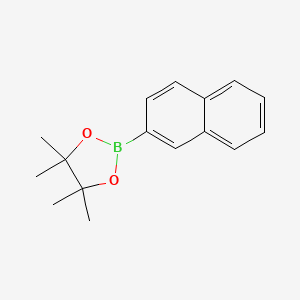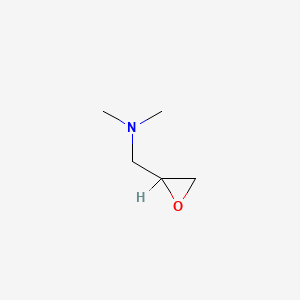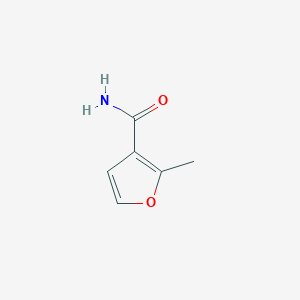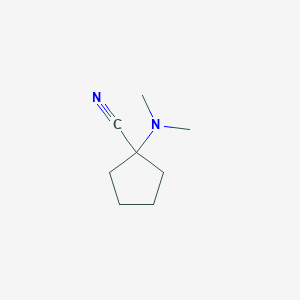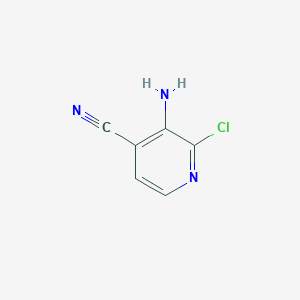
(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves multi-step reactions, including one-pot processes. For example, the preparation of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, was optimized through a one-pot process that included debenzylation and ring hydrogenation . Similarly, the synthesis of optically active carboxylic acids, which are structurally related to "(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate," involved resolution of diastereomeric amides and deamination . These methods highlight the complexity and the need for optimization in the synthesis of such chiral intermediates.
Molecular Structure Analysis
The determination of the absolute structure of chiral pyrrolidine derivatives can be achieved through various analytical techniques, including X-ray crystallography, CD spectroscopy, and theoretical calculations. For instance, the absolute structure of (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate was determined despite its minor resonant scattering . This underscores the importance of using a combination of methods to accurately determine the molecular structure of chiral compounds.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including cyclopropanation, as seen in the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate . Additionally, the reaction of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate with maleic anhydride led to the formation of a Diels-Alder endo-adduct, demonstrating the reactivity of such compounds in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, the presence of bulky alkyl substituents adjacent to the N–O group in pyrrolidine nitroxides can confer high resistance to bioreduction . The crystal and molecular structure of related compounds can be stabilized by intramolecular hydrogen bonds, as observed in the X-ray crystallographic analysis of certain thienopyridine derivatives . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis and Crystal Structure : Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound related to (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, was synthesized using iso-butoxycarbonyl chloride via the mixed anhydride method. The product was characterized spectroscopically and confirmed through X-ray diffraction studies, highlighting its crystal structure in the triclinic space group with specific cell parameters (S. Naveen et al., 2007).
Crystal Structure Analysis : The compound (3R,4S,5S)-5-Benzyl-4-hydroxy-3-[1(S)-(1,1-dimethylethoxycarbonylamino)-2-phenylethyl]pyrrolidin-2-one, similar to (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, demonstrates the structural complexity of all-cis trisubstituted pyrrolidin-2-ones. Its structure involves intramolecular hydrogen bonding between the pyrrolidin-2-one carbonyl O atom and the N-H group of the L-phenylalanine fragment (H. Weber et al., 1995).
Synthesis and Stereochemistry
- Asymmetric Synthesis : The chiral (S)- tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate, closely related to the requested compound, was reduced to give (S)- tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate. This demonstrates the successful asymmetric synthesis with excellent diastereoselectivities, highlighting the potential for creating structurally specific derivatives (K. Funabiki et al., 2008).
Advanced Synthesis Techniques
- Nitrile Anion Cyclization : A practical synthesis method for N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization was developed. This method, relevant to the synthesis of compounds like (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, achieves high yield and enantiomeric excess, illustrating advanced techniques in pyrrolidine synthesis (John Y. L. Chung et al., 2005).
Applications in Medicinal Chemistry
- Enzymatic C-Demethylation : The compound 1-[2-(5-tert-butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone, which shares structural similarities with (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, underwent enzymatic C-demethylation in rat liver microsomes. This research demonstrates the compound's potential metabolic pathways and the role of enzymatic processes in its metabolism (H. Yoo et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-(2-oxoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUJWFJDQRXQBK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

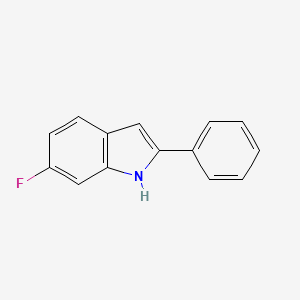
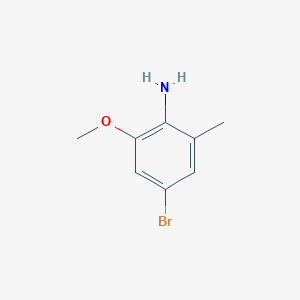

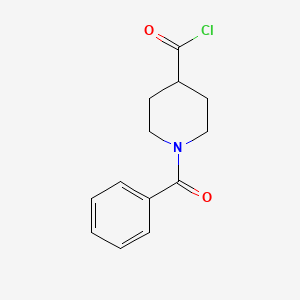
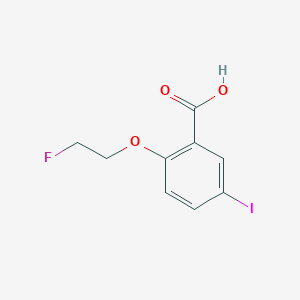
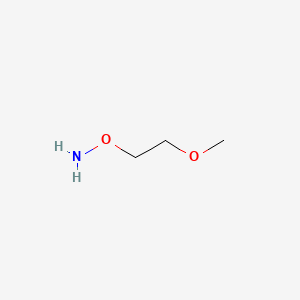
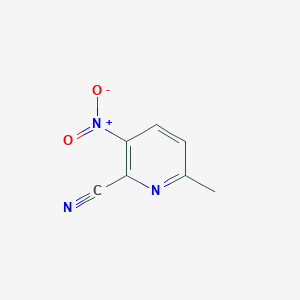
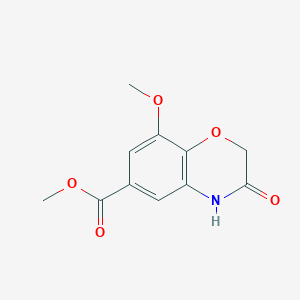
![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)
